Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate
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Overview
Description
Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is a chemical compound with the molecular formula C12H12N2O2S2 It is a member of the thiadiazole family, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring have been found to interact with a variety of biological targets .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been associated with a broad spectrum of pharmacological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiadiazole derivatives have been associated with a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiadiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
It is known that thiadiazole derivatives can have a wide range of effects on cells . For example, some thiadiazole derivatives have been found to exhibit cytotoxic properties, indicating that they may have the potential to kill cancer cells .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules and exert their effects at the molecular level . For instance, some thiadiazole derivatives have been found to inhibit certain enzymes .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have a range of effects over time .
Dosage Effects in Animal Models
It is known that the effects of thiadiazole derivatives can vary with dosage .
Metabolic Pathways
It is known that thiadiazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that thiadiazole derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that thiadiazole derivatives can be localized to various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate typically involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
1,2,4-Triazole derivatives: Also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness: Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with a phenyl group and an ester functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-phenylthiadiazol-5-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8(11(15)16-2)17-12-10(13-14-18-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAOXHUFBVVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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